Potassium ionophore III

説明

BenchChem offers high-quality Potassium ionophore III suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium ionophore III including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

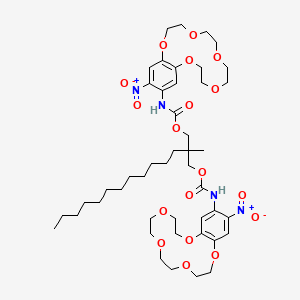

[2-methyl-2-[(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamoyloxymethyl]tetradecyl] N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H70N4O18/c1-3-4-5-6-7-8-9-10-11-12-13-46(2,34-67-44(51)47-36-30-40-42(32-38(36)49(53)54)65-28-24-61-20-16-57-14-18-59-22-26-63-40)35-68-45(52)48-37-31-41-43(33-39(37)50(55)56)66-29-25-62-21-17-58-15-19-60-23-27-64-41/h30-33H,3-29,34-35H2,1-2H3,(H,47,51)(H,48,52) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWXVVNLVXXTQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)(COC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2)COC(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCOCCOCCOCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H70N4O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409092 |

Source

|

| Record name | Potassium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99348-39-7 |

Source

|

| Record name | Potassium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Potassium ionophore III and its function

An In-Depth Technical Guide to Potassium Ionophore III (BME-44)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium Ionophore III, also known as BME-44, is a highly selective, lipophilic molecule designed to facilitate the transport of potassium ions (K⁺) across lipid membranes. Its core structure is based on a bis(benzo-15-crown-5) (B1167548) ether, which provides a specific coordination environment for the potassium ion. This high affinity and selectivity make it an essential component in the fabrication of potassium-selective electrodes for analytical chemistry and a valuable tool in biological research for modulating intracellular potassium concentrations. This guide provides a comprehensive overview of its chemical properties, mechanism of action, key applications, quantitative performance data, and detailed experimental protocols.

Chemical and Physical Properties

Potassium Ionophore III is a synthetic ionophore valued for its high lipophilicity and selectivity for potassium ions over other common cations like sodium and ammonium.[1]

| Property | Value | Reference |

| Systematic Name | 2-Dodecyl-2-methyl-1,3-propanediyl bis[N-[5′-nitro(benzo-15-crown-5)-4′-yl]carbamate] | [2] |

| Common Synonym | BME-44 | [1] |

| CAS Number | 99348-39-7 | |

| Molecular Formula | C₄₆H₇₀N₄O₁₈ | [3] |

| Molecular Weight | 967.06 g/mol | |

| Appearance | Yellow powder | [3] |

| Solubility | Soluble in chloroform, THF | [3] |

| Storage | Store at -20°C, protected from light and moisture | [3] |

Core Function and Mechanism of Action

As a "carrier" ionophore, Potassium Ionophore III functions by binding a potassium ion, encapsulating it within its lipophilic exterior, and shuttling it across a hydrophobic lipid bilayer.[4] This process is a form of facilitated diffusion.

-

Complexation: On one side of the membrane, the ionophore's crown ether cavities selectively bind a K⁺ ion.

-

Translocation: The resulting lipophilic complex then diffuses across the lipid membrane.

-

Decomplexation: On the opposite side of the membrane, where the K⁺ concentration is lower, the ion is released, and the free ionophore diffuses back to repeat the cycle.

This transport mechanism disrupts the natural ion gradients maintained by cells or allows for the potentiometric measurement of ion activity in electrochemical sensors.[4]

Figure 1: Mechanism of carrier-mediated ion transport by Potassium Ionophore III.

Applications

Ion-Selective Electrodes (ISEs)

The primary application of Potassium Ionophore III is as the active sensing component in potentiometric ISEs, particularly for analyzing biological fluids like blood, plasma, and urine.[3][5][6] The ionophore is embedded in a poly(vinyl chloride) (PVC) membrane, where its selective binding of K⁺ generates a potential difference across the membrane that is proportional to the logarithm of the potassium ion activity in the sample.

Quantitative Performance Data for ISEs

The following table summarizes the performance characteristics of a typical ISE formulated with Potassium Ionophore III. The selectivity coefficient, log KpotK,M, indicates the preference for potassium (K) over an interfering ion (M); a more negative value signifies better selectivity.

| Parameter | Value | Reference |

| Linear Detection Range | 7.5 x 10⁻⁶ M to 10⁻¹ M K⁺ | [6] |

| Slope of Response | 59.2 mV/decade (Nernstian) | [6] |

| log KpotK,Na | -3.08 | [6] |

| log KpotK,Li | -3.14 | [6] |

| log KpotK,Ca | -3.80 | [6] |

| log KpotK,Mg | -3.92 | [6] |

Biological and Pharmacological Research

In cell biology, Potassium Ionophore III is used as a tool to manipulate intracellular K⁺ levels, thereby studying the downstream physiological consequences.[3] Perturbing potassium homeostasis can affect numerous cellular processes.[7]

-

Induction of Apoptosis: A significant efflux of intracellular K⁺ is an early event in apoptosis. By artificially increasing K⁺ permeability, ionophores can trigger this process, making them useful for studying programmed cell death pathways.[7][8][9]

-

Metabolism and Proliferation: Since K⁺ gradients are crucial for maintaining membrane potential and the function of many enzymes, the ionophore can be used to study how these gradients influence cell growth, metabolism, and proliferation.[3][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selectophore™ Potassium ionophore III, Function Tested, MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]

- 3. adipogen.com [adipogen.com]

- 4. Ionophore - Wikipedia [en.wikipedia.org]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A Helical Polypeptide‐Based Potassium Ionophore Induces Endoplasmic Reticulum Stress‐Mediated Apoptosis by Perturbing Ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proapoptotic Role of Potassium Ions in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Ionophore III

Potassium Ionophore III, also known by its synonym 2-Dodecyl-2-methyl-1,3-propanediyl bis[N-[5′-nitro(benzo-15-crown-5)-4′-yl]carbamate] or BME 44, is a highly selective ionophore used extensively in the development of potassium-selective sensors.[1][2] Its primary application lies in the formulation of ion-selective electrodes (ISEs), particularly for measuring potassium ion (K+) concentrations in biological fluids like blood, plasma, and urine.[1][3][4][5] This guide provides a comprehensive overview of its chemical structure, mechanism of action, performance data, and experimental protocols for its use.

Chemical Structure and Properties

Potassium Ionophore III is a synthetic, lipophilic molecule featuring two benzo-15-crown-5 (B77314) ether units.[1] This bis-crown ether structure is fundamental to its high affinity and selectivity for potassium ions. The molecule's hydrophobic exterior allows it to be easily embedded within polymeric membranes, such as those made of poly(vinyl chloride) (PVC), which are commonly used in ISEs.[1][4][6]

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 2-Dodecyl-2-methyl-1,3-propanediyl bis[N-[5′-nitro(benzo-15-crown-5)-4′-yl]carbamate][1] |

| Synonym | BME 44[1] |

| CAS Number | 99348-39-7[1] |

| Molecular Formula | C₄₆H₇₀N₄O₁₈[1] |

| Molecular Weight | 967.06 g/mol [1] |

| Appearance | Yellow powder[3] |

| Solubility | Soluble in chloroform[3] |

Mechanism of Action

Potassium Ionophore III functions as a "carrier ionophore".[2][7] These are lipid-soluble molecules that bind to a specific ion, shield its charge, and transport it across a hydrophobic barrier, such as a biological membrane or a PVC membrane in an electrode.[7] The core mechanism involves the hydrophilic center of the crown ether cavities reversibly binding a potassium ion.[7] The hydrophobic exterior of the ionophore-ion complex then facilitates its diffusion across the lipidic membrane. This selective transport generates a potential difference across the membrane that is proportional to the concentration of potassium ions, which is the principle behind its use in potentiometric sensors.

Caption: Mechanism of Potassium Ionophore III-mediated K+ transport.

Quantitative Performance Data

The efficacy of an ionophore is primarily determined by its selectivity for the target ion over other interfering ions. This is quantified by the potentiometric selectivity coefficient (Kpot). A smaller value indicates greater selectivity.[8]

Table 1: Potentiometric Selectivity Coefficients (logKpot K+,M)

The following table summarizes the selectivity of Potassium Ionophore III-based electrodes for potassium (K+) over various other cations. The data is derived from membranes used for assaying K+ in diluted biological fluids.[5]

| Interfering Ion (M) | logKpot Value |

| Sodium (Na+) | -3.08[5] |

| Lithium (Li+) | -3.14[5] |

| Calcium (Ca²+) | -3.80[5] |

| Magnesium (Mg²+) | -3.92[5] |

Data obtained by the separate solution method (0.01 M solutions of chlorides).[5]

Experimental Protocols

The performance of Potassium Ionophore III is highly dependent on the composition of the ion-selective membrane in which it is embedded. Below are established protocols for preparing PVC membranes for specific applications.

Protocol 1: Membrane for K+ Assay in Diluted Urine, Blood, Plasma, or Serum [5]

This composition is recommended for creating solvent polymeric membrane electrodes for analyzing diluted biological samples.

Table 2: Recommended Membrane Composition (Diluted Samples)

| Component | Chemical Name | Supplier Cat. No. | Weight % |

| Ionophore | Potassium ionophore III | 60397 | 2.40%[5] |

| Plasticizer | Bis(1-butylpentyl)adipate | 02150 | 60.70%[5] |

| Polymer | Poly(vinyl chloride), high M.W. | 81392 | 36.40%[5] |

| Additive | Potassium tetrakis(4-chlorophenyl)borate | 60591 | 0.50%[5] |

Protocol 2: Membrane for K+ Assay in Undiluted Urine, Blood, Plasma, or Serum [5]

For direct measurement in undiluted biological fluids, a different membrane composition is recommended to ensure stability and accurate response.

Table 3: Recommended Membrane Composition (Undiluted Samples)

| Component | Chemical Name | Supplier Cat. No. | Weight % |

| Ionophore | Potassium ionophore III | 60397 | 2.00%[5] |

| Plasticizer | 2-Nitrophenyl octyl ether | 73732 | 66.10%[5] |

| Polymer | Poly(vinyl chloride), high M.W. | 81392 | 33.00%[5] |

| Additive | Potassium tetrakis(4-chlorophenyl)borate | 60591 | 0.20%[5] |

Workflow for Ion-Selective Electrode (ISE) Preparation

The following diagram illustrates the general workflow for fabricating a potassium-selective electrode using one of the membrane compositions described above.

Caption: General workflow for preparing a K+-selective PVC membrane electrode.

Applications

The high selectivity and lipophilicity of Potassium Ionophore III make it an ideal candidate for a variety of sensing applications.[2]

-

Clinical Diagnostics: Its primary use is in ISEs for the routine measurement of potassium levels in bodily fluids, which is critical for monitoring patient health.[3][4]

-

Food Analysis: It has been incorporated into potentiometric "electric tongues" for food quality assessment.[1][4][6]

-

Biochemical Research: The ionophore is used to study the transport of potassium ions across cellular membranes and to investigate the role of potassium in various biological processes, such as enzyme activity and cell metabolism.[3][9]

-

Wearable and Implantable Sensors: Recent research has focused on covalently attaching derivatives of BME-44 to silicone matrices to create biocompatible, plasticizer-free sensors with reduced component leaching, suitable for wearable and implantable devices.[10]

References

- 1. Potassium ionophore III Selectophore®, function tested 99348-39-7 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adipogen.com [adipogen.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Ionophore - Wikipedia [en.wikipedia.org]

- 8. horiba.com [horiba.com]

- 9. Potassium Ionophore III [shop.labclinics.com]

- 10. Potassium Ion-Selective Electrodes with BME-44 Ionophores Covalently Attached to Condensation-Cured Silicone Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Potassium Ionophore III (BME 44): A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the tools that enable precise ion measurement is paramount. Among these, ionophores play a critical role in the selective transport of ions across membranes. This technical guide provides a comprehensive overview of Potassium Ionophore III, also known as BME 44, a key component in potassium-selective sensors.

This document details the chemical properties, synonyms, and most notably, the practical application of Potassium Ionophore III in experimental settings. With a focus on quantitative data and detailed methodologies, this guide aims to equip researchers with the foundational knowledge required for the effective use of this ionophore.

Chemical Identity and Synonyms

Potassium Ionophore III is a synthetic ionophore highly selective for potassium ions (K⁺). Its chemical structure facilitates the encapsulation and transport of K⁺ across lipophilic membranes, such as those used in ion-selective electrodes (ISEs). To ensure clarity in research and procurement, it is essential to be familiar with its various identifiers.

Table 1: Chemical Identifiers for Potassium Ionophore III [1][2]

| Identifier | Value |

| Primary Name | Potassium Ionophore III |

| Synonym | BME 44 |

| Systematic Name | 2-Dodecyl-2-methyl-1,3-propanediyl bis[N-[5'-nitro(benzo-15-crown-5)-4'-yl]carbamate] |

| CAS Number | 99348-39-7 |

| Molecular Formula | C₄₆H₇₀N₄O₁₈ |

| Molecular Weight | 967.06 g/mol |

Mechanism of Action: A Carrier of Potassium

Potassium Ionophore III functions as a carrier ionophore. Its three-dimensional structure features a hydrophilic core that selectively binds a single potassium ion, while the exterior of the molecule is hydrophobic. This lipophilic exterior allows the ionophore-ion complex to dissolve in and traverse the lipid bilayer of a membrane. This transport occurs down the electrochemical gradient of the potassium ion.

Quantitative Performance: Selectivity Coefficients

A critical parameter for any ionophore is its selectivity for the target ion over other ions present in the sample. This is quantified by the selectivity coefficient, K(pot)K+,M(n+), where a smaller value indicates greater selectivity for potassium (K⁺) over an interfering ion (Mⁿ⁺).

Table 2: Logarithmic Selectivity Coefficients (log K(pot)K+,Na+) for BME 44-based Ion-Selective Electrodes

| Ionophore Formulation | log K(pot)K+,Na+ | Reference |

| Mobile BME 44 in a plasticizer-free silicone-based ISM | -3.54 | [3] |

| Covalently attachable BME 44 derivative in a plasticizer-free silicone-based ISM | < -4.05 | [3] |

These values demonstrate the high selectivity of BME 44 for potassium over sodium, which is crucial for accurate measurements in biological fluids where sodium is present in high concentrations.

Experimental Protocols

The primary application of Potassium Ionophore III (BME 44) is in the fabrication of potassium-selective electrodes. Below are detailed protocols for the preparation of a PVC membrane for such an electrode and a representative protocol for a cellular assay to measure potassium ion flux.

Preparation of a Potassium-Selective PVC Membrane

This protocol describes the preparation of a poly(vinyl chloride) (PVC) membrane incorporating BME 44 for use in an ion-selective electrode.

Materials:

-

Potassium Ionophore III (BME 44)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate (B1225510) - DOS or 2-nitrophenyl octyl ether - oNPOE)

-

Ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), high purity

Procedure:

-

Prepare the membrane cocktail: In a clean glass vial, weigh the membrane components. A typical composition is approximately:

-

1-2 wt% Potassium Ionophore III (BME 44)

-

32-33 wt% PVC

-

65-66 wt% Plasticizer (e.g., DOS)

-

0.5-1 wt% Ionic additive (KTCPB)

-

-

Dissolution: Add an appropriate volume of THF to dissolve the components completely. The final solution should be viscous and clear.

-

Mixing: Ensure homogeneity by vortexing or brief sonication.

-

Casting: Pour the cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate. Cover the setup loosely to allow for slow evaporation of the THF.

-

Drying: Let the solvent evaporate completely over approximately 24 hours at room temperature in a dust-free environment. A transparent, flexible membrane will be formed.

-

Electrode Assembly: Cut a small disc (e.g., 5-7 mm diameter) from the membrane and mount it in an ISE body.

-

Filling and Conditioning: Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl). Condition the electrode by soaking its membrane in a 0.01 M KCl solution for at least 4 hours before calibration and use.

Representative Cellular Potassium Influx Assay using a Fluorescent Indicator

While BME 44 is primarily used in ISEs, it can be employed in cellular assays to manipulate intracellular potassium concentration. This protocol is an adapted, representative method for measuring potassium influx in a cell population using a potassium-sensitive fluorescent dye.

Note: The optimal concentration of BME 44 and incubation times should be determined empirically for each cell type to avoid cytotoxicity.

Materials:

-

Adherent cells of interest

-

96-well black, clear-bottom microplate

-

Potassium-sensitive fluorescent dye (e.g., IPG™-1 AM)

-

Potassium Ionophore III (BME 44)

-

Potassium-free buffer (e.g., Hanks' Balanced Salt Solution modified to exclude K⁺)

-

High potassium buffer (e.g., HBSS with elevated KCl concentration)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a suitable buffer and then incubate them with a potassium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Washing: Gently wash the cells with a potassium-free buffer to remove any extracellular dye.

-

Ionophore Addition: Add the potassium-free buffer containing the desired concentration of BME 44 to the cells.

-

Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Induce Influx: Inject a high potassium buffer into the wells to create a concentration gradient that drives K⁺ influx through the BME 44 ionophore.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates an influx of potassium into the cells.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of potassium influx. This can be used to compare the effects of different experimental conditions on potassium transport.

Conclusion

Potassium Ionophore III (BME 44) is a highly selective and versatile tool for researchers studying potassium ion dynamics. Its primary and well-documented application in the fabrication of ion-selective electrodes provides a reliable method for accurate potassium concentration measurements in a variety of samples, including complex biological fluids. While its use in cellular assays is less common, it holds potential for manipulating intracellular potassium levels for functional studies. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Potassium Ionophore III in the laboratory.

References

The Core Principles of Potassium-Selective Ionophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles governing the function of potassium-selective ionophores, crucial molecules in research and pharmaceutical development for their ability to transport potassium ions across lipid membranes. This document provides a comprehensive overview of their mechanism of action, structural features, and the thermodynamic and kinetic factors that dictate their remarkable selectivity for potassium ions. Detailed experimental protocols for characterizing these ionophores are provided, along with quantitative data and visual representations of key processes to facilitate a deeper understanding.

Introduction to Potassium-Selective Ionophores

Potassium-selective ionophores are lipid-soluble molecules that bind to potassium ions (K⁺) and facilitate their transport across biological and artificial membranes. This selective transport is critical in various physiological processes and has been harnessed for numerous applications, including the development of ion-selective electrodes for clinical diagnostics and as pharmacological tools to study the role of potassium in cellular signaling. The archetypal potassium ionophore, valinomycin (B1682140), a naturally occurring cyclodepsipeptide, has been extensively studied and serves as a primary model for understanding the principles of ionophore-mediated transport.

Mechanism of Action: The Carrier Model

Potassium-selective ionophores operate via a carrier-mediated transport mechanism. This process involves a series of steps where the ionophore acts as a mobile carrier within the lipid bilayer.

The key stages of this mechanism are:

-

Complexation: The ionophore, residing at the membrane-solution interface, binds a potassium ion from the aqueous phase. This involves the dehydration of the ion, where the water molecules of its hydration shell are replaced by coordinating atoms from the ionophore.

-

Translocation: The resulting ionophore-K⁺ complex, with its lipophilic exterior, diffuses across the hydrophobic core of the membrane.

-

Decomplexation: At the opposite membrane-solution interface, the ionophore releases the potassium ion into the aqueous phase.

-

Back-Diffusion: The free ionophore then diffuses back across the membrane to the initial interface, ready to bind another potassium ion.

This cyclical process results in the net transport of potassium ions down their electrochemical gradient.

Structural Basis of Potassium Selectivity

The remarkable selectivity of ionophores for potassium over other cations, such as sodium (Na⁺), is rooted in their three-dimensional structure and the nature of their ion-coordinating atoms.

Valinomycin , for instance, is a cyclic molecule with a central cavity lined by six ester carbonyl oxygen atoms.[1] When it binds K⁺, it adopts a bracelet-like conformation where these six oxygens form an octahedral coordination sphere that perfectly accommodates the dehydrated potassium ion (ionic radius ~1.38 Å).[1][2] The smaller sodium ion (ionic radius ~1.02 Å) is too small to be effectively coordinated by all six oxygen atoms simultaneously, leading to a less stable complex. The energy penalty for dehydrating Na⁺ is also higher than for K⁺, further disfavoring its binding.

Nonactin (B1679836) , another well-studied potassium ionophore, is a macrotetrolide antibiotic. It coordinates K⁺ with four carbonyl and four ether oxygen atoms.[3] Its flexible structure allows it to wrap around the potassium ion, creating a "tennis ball seam" conformation that shields the ion's charge with a hydrophobic exterior, facilitating its passage through the membrane.[3]

Quantitative Analysis of Ionophore Performance

The efficacy of a potassium-selective ionophore is quantified by several key parameters, including its selectivity coefficient, binding affinity, and transport rate.

Selectivity Coefficients

The potentiometric selectivity coefficient (

KK+,Mn+pot| Ionophore | Interfering Ion (Mⁿ⁺) | log( |

| Valinomycin | Li⁺ | -4.5 |

| Na⁺ | -4.1 | |

| Rb⁺ | -0.6 | |

| Cs⁺ | -1.1 | |

| NH₄⁺ | -2.0 | |

| Mg²⁺ | -5.2 | |

| Ca²⁺ | -5.0 | |

| Bis(benzo-15-crown-5) | Na⁺ | -3.6[3] |

| Rb⁺ | -0.7[3] | |

| Cs⁺ | -2.0[3] | |

| NH₄⁺ | -2.0[3] |

Table 1: Logarithmic potentiometric selectivity coefficients for common potassium ionophores. Lower values indicate higher selectivity for K⁺. Data compiled from various sources.[3][4]

Binding Affinity and Thermodynamics

Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of ionophore-cation binding, including the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

| Ionophore | Cation | Kₐ (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Solvent |

| Nonactin | K⁺ | 1.5 x 10⁵ | -10.5 | -3.3 | -7.2 | Methanol |

| Na⁺ | 1.7 x 10² | -5.8 | -2.7 | -3.1 | Methanol | |

| NH₄⁺ | 1.8 x 10⁴ | -8.9 | -3.1 | -5.8 | Methanol |

Table 2: Thermodynamic parameters for the binding of cations to nonactin in methanol, determined by isothermal calorimetry.

Experimental Protocols for Ionophore Characterization

Determination of Selectivity Coefficients using Ion-Selective Electrodes (ISEs)

This protocol outlines the fabrication and use of a PVC membrane-based potassium-selective electrode to determine selectivity coefficients.

Materials:

-

High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., dioctyl sebacate (B1225510) - DOS)

-

Potassium ionophore (e.g., valinomycin)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF)

-

Ag/AgCl reference electrode

-

High-impedance potentiometer or ion meter

-

Aqueous solutions of KCl and interfering ion chlorides (e.g., NaCl, LiCl, etc.)

Procedure:

-

Membrane Cocktail Preparation: Dissolve PVC, DOS, valinomycin, and KTCPB in THF in appropriate ratios (e.g., 33:66:1:0.5 by weight).

-

Membrane Casting: Pour the cocktail into a glass ring on a glass plate and allow the THF to evaporate slowly to form a thin, transparent membrane.

-

Electrode Assembly: Cut a small disc from the membrane and mount it in an ISE body. Fill the electrode with an internal filling solution (e.g., 0.1 M KCl) and insert an Ag/AgCl internal reference electrode.

-

Conditioning: Condition the electrode by soaking it in a 0.01 M KCl solution for at least 24 hours before use.

-

Calibration: Measure the electrode potential in a series of standard KCl solutions (e.g., 10⁻⁶ M to 10⁻¹ M) and plot the potential versus the logarithm of the K⁺ activity to obtain the calibration curve.

-

Selectivity Coefficient Measurement (Fixed Interference Method):

-

Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of KCl.

-

Measure the potential of the K⁺-ISE in these solutions.

-

Determine the selectivity coefficient from the intersection of the extrapolated linear portions of the calibration curve and the interfering ion response curve.

-

Fluorescence Spectroscopy for Binding Affinity Measurement

This method utilizes a fluorescent probe that reports on the binding of a cation to the ionophore.

Materials:

-

Potassium ionophore

-

Fluorescent probe (e.g., 8-anilino-1-naphthalenesulfonic acid - ANS)

-

Buffer solution

-

Stock solutions of KCl and other cation salts

-

Spectrofluorometer

Procedure:

-

Prepare a solution containing the ionophore and the fluorescent probe in a suitable buffer.

-

Record the initial fluorescence spectrum of the solution.

-

Titrate the solution with small aliquots of a concentrated KCl stock solution.

-

Record the fluorescence spectrum after each addition and equilibration. The binding of K⁺ to the ionophore will alter the environment of the fluorescent probe, leading to a change in fluorescence intensity or wavelength.

-

Plot the change in fluorescence as a function of the total K⁺ concentration.

-

Fit the binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).

Patch-Clamp Electrophysiology for Studying Ion Transport

This technique allows for the direct measurement of ion currents mediated by ionophores across a lipid bilayer.

Materials:

-

Planar lipid bilayer setup or patch-clamp rig with an amplifier

-

Lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane)

-

Potassium ionophore

-

Symmetric salt solutions (e.g., 100 mM KCl)

-

Ag/AgCl electrodes

Procedure:

-

Form a stable planar lipid bilayer across a small aperture separating two aqueous compartments.

-

Add the ionophore to one or both compartments.

-

Apply a transmembrane voltage using the Ag/AgCl electrodes and record the resulting current.

-

Measure the single-channel currents if the ionophore concentration is low enough to resolve individual transport events.

-

Analyze the current-voltage relationship to determine the conductance and transport rate of the ionophore.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ionophore-cation interaction.

Materials:

-

Isothermal titration calorimeter

-

Potassium ionophore

-

Buffer solution

-

Concentrated stock solution of KCl

Procedure:

-

Prepare solutions of the ionophore and KCl in the same, carefully matched buffer to minimize heats of dilution. Degas both solutions.

-

Load the ionophore solution into the sample cell of the calorimeter.

-

Load the KCl solution into the injection syringe.

-

Perform a series of injections of the KCl solution into the ionophore solution while monitoring the heat change.

-

Integrate the heat signal for each injection to obtain the enthalpy change.

-

Plot the enthalpy change per mole of injectant against the molar ratio of KCl to ionophore.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

Conclusion

Potassium-selective ionophores are sophisticated molecular machines whose function is dictated by a delicate interplay of structural, thermodynamic, and kinetic factors. Their ability to selectively bind and transport potassium ions is a direct consequence of their three-dimensional architecture, which provides a coordination environment that is energetically favorable for K⁺ over other cations. The quantitative characterization of their selectivity, binding affinity, and transport rates through the experimental techniques detailed in this guide is essential for their application in research and development. A thorough understanding of these core principles will continue to drive innovation in areas ranging from advanced diagnostic sensors to novel therapeutic strategies targeting ion channel-related diseases.

References

The Inner Workings of Potassium Ionophores in Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which potassium ionophores operate within cell membranes. These molecules, both naturally occurring and synthetic, play a crucial role in biological research and hold significant potential in therapeutic development due to their ability to selectively transport potassium ions across lipid bilayers. This document provides a comprehensive overview of their function, quantitative data on their performance, detailed experimental protocols for their study, and visualizations of their impact on cellular signaling pathways.

Core Mechanism of Action: Facilitated Diffusion of Potassium Ions

Potassium ionophores are lipophilic molecules that bind to potassium ions (K+), effectively shielding their positive charge and enabling them to traverse the hydrophobic core of the cell membrane. This transport occurs down the electrochemical gradient, a process known as facilitated diffusion. The fundamental mechanism can be broken down into four key steps:

-

Complexation: The ionophore, residing in the cell membrane, binds to a potassium ion from the aqueous environment (either extracellular or intracellular). This binding is highly selective and is governed by the ionophore's three-dimensional structure, which creates a cavity perfectly sized to accommodate a dehydrated potassium ion.

-

Translocation: The resulting lipophilic ionophore-K+ complex diffuses across the lipid bilayer. The exterior of the complex is hydrophobic, allowing it to move through the membrane's fatty acid chains.

-

Decomplexation: On the opposite side of the membrane, the potassium ion is released from the ionophore into the aqueous environment.

-

Return: The free ionophore then diffuses back across the membrane to repeat the cycle.

This process effectively creates a "shuttle" for potassium ions, disrupting the natural K+ concentration gradient maintained by active transport mechanisms like the Na+/K+-ATPase pump. This disruption of the membrane potential can have profound physiological consequences, including the induction of apoptosis and antimicrobial effects[1][2].

Quantitative Data on Prominent Potassium Ionophores

The efficacy and selectivity of potassium ionophores are critical parameters for their application in research and medicine. The following tables summarize key quantitative data for three well-characterized potassium ionophores: Valinomycin (B1682140), Nonactin (B1679836), and Dibenzo-18-Crown-6.

| Ionophore | Ion | Stability Constant (log K) | Selectivity over Na+ | Reference |

| Valinomycin | K+ | 4.9 - 6.3 | ~10,000-fold | [3] |

| Rb+ | 5.1 | - | ||

| Cs+ | 4.7 | - | ||

| Na+ | 1.0 | 1 | ||

| Li+ | <1.0 | - | ||

| Nonactin | NH4+ | 4.2 | - | |

| K+ | 3.4 | ~100-fold | [4] | |

| Rb+ | 3.1 | - | ||

| Na+ | 1.6 | 1 | ||

| Dibenzo-18-Crown-6 | K+ | 2.02 (in Methanol) | ~25-fold | |

| NH4+ | 1.23 (in Methanol) | - | ||

| Na+ | 0.68 (in Methanol) | 1 |

| Ionophore | Ion | Transport Rate (ions/s per molecule) | Reference |

| Valinomycin | K+ | ~2 x 10^4 | [5][6] |

| Nonactin | K+ | ~4.2 x 10^3 (as NON-K+-CCCP- complex) | [3] |

| Dibenzo-18-Crown-6 | K+ | Data not readily available |

Experimental Protocols for Studying Potassium Ionophore Activity

The characterization of potassium ionophore activity relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for three key experiments.

Black Lipid Membrane (BLM) for Measuring Ion Transport

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer.

Materials:

-

BLM setup (two chambers separated by a small aperture)

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)

-

Electrolyte solutions (e.g., KCl, NaCl)

-

Ionophore stock solution (e.g., Valinomycin in ethanol)

-

Ag/AgCl electrodes

-

Voltage-clamp amplifier and data acquisition system

Protocol:

-

BLM Formation: "Paint" the lipid solution across the aperture separating the two chambers, forming a thin lipid film. Monitor the capacitance until a stable bilayer is formed (typically ~0.4-0.8 µF/cm²).

-

Establish Gradient: Fill both chambers with the same electrolyte solution (e.g., 100 mM KCl).

-

Baseline Recording: Apply a constant voltage (e.g., 50 mV) across the membrane and record the baseline current.

-

Ionophore Addition: Add a small aliquot of the ionophore stock solution to one chamber (the cis side) and stir gently.

-

Current Measurement: Record the increase in current as the ionophore incorporates into the membrane and facilitates ion transport.

-

Data Analysis: Calculate the single-channel conductance or the overall membrane conductance to determine the ion transport rate. The selectivity can be determined by measuring the reversal potential under bi-ionic conditions (e.g., KCl on one side and NaCl on the other).

Patch-Clamp Electrophysiology in Whole-Cell Configuration

This "gold standard" technique measures the electrical activity across the membrane of a single cell.

Materials:

-

Inverted microscope

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling pipettes

-

Cell culture of interest (e.g., HEK293 cells)

-

Extracellular (bath) solution (e.g., containing 140 mM NaCl, 5 mM KCl)

-

Intracellular (pipette) solution (e.g., containing 140 mM KCl)

-

Ionophore solution

Protocol:

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 2-5 MΩ. Fire-polish the tip and fill it with the intracellular solution.

-

Cell Approach: Under microscopic guidance, approach a target cell with the micropipette while applying slight positive pressure.

-

Giga-seal Formation: Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

-

Baseline Recording: In voltage-clamp mode, hold the cell at a specific potential (e.g., -60 mV) and record the baseline membrane current.

-

Ionophore Application: Perfuse the cell with the extracellular solution containing the desired concentration of the potassium ionophore.

-

Record Ionophore-Induced Current: Record the change in holding current, which reflects the movement of potassium ions across the cell membrane mediated by the ionophore.

Fluorescence Microscopy Using Potassium-Sensitive Dyes

This method allows for the visualization of changes in intracellular potassium concentration in a population of cells.

Materials:

-

Fluorescence microscope with appropriate filter sets

-

Cell culture of interest

-

Potassium-sensitive fluorescent dye (e.g., PBFI-AM or Asante Potassium Green)

-

Pluronic F-127

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Ionophore solution

Protocol:

-

Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Prepare a loading solution containing the potassium-sensitive dye and Pluronic F-127 in HBSS. Incubate the cells with the loading solution (e.g., 30-60 minutes at 37°C).

-

Wash: Gently wash the cells with fresh HBSS to remove excess dye.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells. For ratiometric dyes like PBFI, acquire images at two different excitation or emission wavelengths.

-

Ionophore Addition: Add the potassium ionophore solution to the dish.

-

Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor the change in intracellular potassium concentration.

-

Data Analysis: Quantify the change in fluorescence intensity (or the ratio of intensities for ratiometric dyes) over time. This change can be calibrated to reflect the absolute change in intracellular K+ concentration.

Impact on Cellular Signaling Pathways

The disruption of the potassium gradient by ionophores triggers a cascade of downstream signaling events, often culminating in programmed cell death (apoptosis).

Valinomycin-Induced Apoptosis Pathway

Valinomycin is a potent inducer of apoptosis, primarily through its effects on mitochondria. The collapse of the mitochondrial membrane potential is a key initiating event.

Caption: Valinomycin-induced apoptotic signaling cascade.

Experimental Workflow for Investigating Ionophore-Induced Mitochondrial Dysfunction

A typical workflow to investigate how potassium ionophores affect mitochondrial health involves a combination of techniques to measure key parameters.

Caption: Workflow for studying ionophore-induced mitochondrial dysfunction.

Conclusion and Future Directions

Potassium ionophores are invaluable tools for manipulating and studying the physiological roles of potassium gradients in living cells. Their well-defined mechanisms of action and high selectivity make them ideal for a wide range of research applications, from fundamental biophysics to drug discovery. The ability to induce apoptosis in cancer cells highlights their therapeutic potential. Future research will likely focus on the development of novel synthetic ionophores with enhanced selectivity and delivery mechanisms for targeted therapeutic applications. Furthermore, the continued use of these molecules in conjunction with advanced analytical techniques will undoubtedly provide deeper insights into the complex interplay between ion homeostasis and cellular signaling.

References

- 1. Bafilomycin A1 is a potassium ionophore that impairs mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perturbation of intracellular K(+) homeostasis with valinomycin promotes cell death by mitochondrial swelling and autophagic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The rate constants of valinomycin-mediated ion transport through thin lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Rate Constants of Valinomycin-Mediated Ion Transport through Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium Ionophore III (CAS Number: 99348-39-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Potassium Ionophore III, also known as BME-44, a synthetic ionophore with high selectivity for potassium ions (K⁺). Primarily utilized in the fabrication of potassium-selective electrodes for accurate measurement of potassium concentrations in biological and environmental samples, its utility extends to biochemical and immunological applications.[1] This document details the physicochemical properties, mechanism of action, and experimental protocols related to Potassium Ionophore III. Furthermore, it explores its potential impact on biological signaling pathways sensitive to potassium ion fluctuations, such as apoptosis.

Physicochemical Properties

Potassium Ionophore III is a lipophilic molecule designed to selectively bind and transport potassium ions across lipid membranes.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99348-39-7 | [3][4] |

| Synonyms | 2-Dodecyl-2-methyl-1,3-propanediyl bis[N-[5′-nitro(benzo-15-crown-5)-4′-yl]carbamate], BME 44 | [3][4] |

| Molecular Formula | C₄₆H₇₀N₄O₁₈ | [3] |

| Molecular Weight | 967.06 g/mol | [3] |

| Appearance | Yellow powder | [4] |

| Solubility | Soluble in chloroform | [4] |

| Purity | ≥98% | [4] |

| Storage | Long-term storage at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions. | [4] |

Mechanism of Action

Potassium Ionophore III is a carrier ionophore, specifically a bis-crown ether.[2] Its mechanism of action involves the selective complexation of a potassium ion within the hydrophilic cavities of its two crown ether rings. The exterior of the ionophore is hydrophobic, allowing the entire complex to diffuse across the lipid bilayer of a membrane, effectively transporting the potassium ion down its electrochemical gradient.

Caption: Ionophore-mediated transport of potassium ions.

Quantitative Data: Selectivity

The defining characteristic of an ionophore is its selectivity for a specific ion. This is quantified by the potentiometric selectivity coefficient (log KpotK+,M), where a more negative value indicates greater selectivity for K⁺ over the interfering ion M.

| Interfering Ion (M) | log KpotK+,M (for mobile BME-44) | log KpotK+,M (for covalently attached BME-44) | Reference |

| Sodium (Na⁺) | -3.54 | < -4.05 | [5] |

Experimental Protocols

Preparation of a Potassium-Selective PVC Membrane

This protocol describes the preparation of a Poly(vinyl chloride) (PVC) membrane for use in a potassium-selective electrode, based on a composition recommended for Potassium Ionophore III.

Materials:

-

Potassium Ionophore III (BME-44)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Bis(1-butylpentyl)adipate (plasticizer)

-

Potassium tetrakis(4-chlorophenyl)borate (lipophilic salt)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Component Weighing: Accurately weigh the membrane components in the following proportions:

-

Potassium Ionophore III: 2.40 wt%

-

Bis(1-butylpentyl)adipate: 60.70 wt%

-

Poly(vinyl chloride): 36.40 wt%

-

Potassium tetrakis(4-chlorophenyl)borate: 0.50 wt%

-

-

Dissolution: Transfer the weighed components into a clean, dry glass vial. Add a sufficient volume of THF to completely dissolve all components. Stir the mixture gently until a homogenous, slightly viscous solution is obtained.

-

Membrane Casting: Cast the membrane by pouring the solution into a glass ring placed on a clean, flat glass plate. Allow the solvent to evaporate slowly in a dust-free environment for at least 24 hours.

-

Membrane Conditioning: Once the membrane is formed and dry, carefully cut out a small disc (typically 5-7 mm in diameter) and condition it by soaking in a 0.01 M KCl solution for at least 4 hours before use.

Caption: PVC membrane preparation workflow.

Biological Significance and Signaling Pathways

While Potassium Ionophore III is predominantly used for sensing applications, its ability to alter transmembrane potassium gradients gives it the potential to be a tool in studying cellular processes regulated by intracellular potassium concentration. Changes in intracellular K⁺ are known to play a role in key signaling pathways, including apoptosis (programmed cell death).

A decrease in intracellular potassium is an early event in the apoptotic cascade. This efflux of K⁺ facilitates the activation of caspases, which are the key executioner enzymes of apoptosis. By artificially increasing the efflux of potassium from a cell, an ionophore could potentially trigger or enhance apoptotic signaling.

The diagram below illustrates a simplified, representative model of how a potassium ionophore could influence the intrinsic apoptosis pathway. It is important to note that while the general principle holds, specific studies utilizing Potassium Ionophore III (BME-44) to dissect this pathway are not prevalent in the current literature.

Caption: Representative apoptosis pathway modulation by K⁺ efflux.

Conclusion

Potassium Ionophore III (CAS 99348-39-7) is a highly selective and valuable tool for the precise measurement of potassium ions, particularly in the context of ion-selective electrodes. Its well-defined physicochemical properties and reliable performance make it a staple in analytical chemistry and sensor development. While its direct application in modulating cellular signaling is less documented than other ionophores like valinomycin, its fundamental mechanism of action presents opportunities for its use as a research tool to investigate the role of potassium homeostasis in various biological processes. Further research into the biological effects of BME-44 could unveil new applications in cell biology and drug discovery.

References

- 1. A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. Signalling effect of elevated potassium concentrations and monoamines on brain energy metabolism at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ion channel - Wikipedia [en.wikipedia.org]

- 5. Local changes in potassium ions regulate input integration in active dendrites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Properties of Potassium Ionophore III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of Potassium Ionophore III, a crucial component in the development of potassium-selective sensors and other research applications. This document outlines its known solubility characteristics, provides a detailed protocol for determining its solubility, and visualizes key experimental and functional workflows.

Introduction to Potassium Ionophore III

Potassium Ionophore III, also known by its synonym 2-Dodecyl-2-methyl-1,3-propanediyl bis[N-[5'-nitro(benzo-15-crown-5)-4'-yl]carbamate] and the designation BME-44, is a synthetic ionophore with high selectivity for potassium ions (K⁺). Its molecular structure, featuring two benzo-15-crown-5 (B77314) moieties, allows it to form a stable complex with a potassium ion, facilitating the ion's transport across hydrophobic barriers such as lipid membranes or the polymeric membranes of ion-selective electrodes. This property makes it an essential component in electrochemical and optical sensors for the precise measurement of potassium concentrations in biological and environmental samples.[1][2]

Solubility Profile

| Solvent | Solubility | Remarks |

| Chloroform | Soluble | Explicitly mentioned as a solvent in product data sheets. |

| Tetrahydrofuran (THF) | Operationally Soluble | Frequently used as a solvent for preparing cocktails for ion-selective membranes and emulsions.[3][4] |

| Methanol | Operationally Soluble | Used in the preparation of stock solutions for nanosensor fabrication.[4] |

| 1,2-Dichloroethane (1,2-DCB) | Operationally Soluble | Used as the organic phase in three-phase electrode studies to investigate facilitated ion transfer.[5] |

| Bis(2-ethylhexyl) sebacate (B1225510) (DOS) | Operationally Soluble | A common plasticizer in which the ionophore is dissolved to create ion-selective membranes.[3] |

| Water | No Data Available | Expected to have very low solubility due to its highly lipophilic nature. Safety Data Sheets consistently report no available data for water solubility.[5] |

Experimental Protocol: Determination of Equilibrium Solubility

For researchers requiring precise solubility data in a specific solvent system, the following detailed protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for lipophilic compounds like Potassium Ionophore III.

Materials

-

Potassium Ionophore III (powdered)

-

Solvent of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure

-

Preparation: Add an excess amount of powdered Potassium Ionophore III to a pre-weighed glass vial. The excess is crucial to ensure that saturation is reached. Record the initial weight of the vial and the added ionophore.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Initial Mixing: Cap the vial tightly and vortex for 1-2 minutes to facilitate the initial dispersion of the solid in the solvent.

-

Equilibration: Place the vial in an orbital shaker within a temperature-controlled incubator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout this period.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot using a syringe filter suitable for the solvent to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of Potassium Ionophore III in the diluted sample using a pre-calibrated HPLC or other suitable quantitative method.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows related to the study and application of Potassium Ionophore III.

Experimental Workflow for Solubility Determination

Mechanism of Action in an Ion-Selective Sensor

Conclusion

Potassium Ionophore III is a highly lipophilic molecule with demonstrated solubility in several organic solvents commonly used in the fabrication of chemical sensors. While precise quantitative solubility values are sparse in the literature, its utility is well-established. For applications requiring specific solubility data, the provided experimental protocol offers a robust method for its determination. The visualizations of the experimental workflow and the ionophore's mechanism of action serve as valuable tools for researchers in the field.

References

Discovery and synthesis of bis-crown ether ionophores

An In-Depth Technical Guide to the Discovery and Synthesis of Bis-Crown Ether Ionophores

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-crown ethers, macrocyclic polyethers featuring two covalently linked crown ether moieties, have emerged as a significant class of ionophores with remarkable ion-binding capabilities and selectivity. Their unique "sandwich" complexation mechanism, where a cation is encapsulated between the two crown ether rings, leads to enhanced stability and selectivity compared to their monocyclic analogues. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of bis-crown ether ionophores. It details various synthetic methodologies, presents quantitative ion-binding data, and outlines key experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of supramolecular chemistry, sensor development, and drug delivery.

Discovery and Fundamental Concepts

The foundation for bis-crown ether chemistry was laid by the pioneering work of Charles J. Pedersen at DuPont in the 1960s.[1][2] His serendipitous discovery of dibenzo-18-crown-6 (B77160) and its ability to complex alkali metal cations opened the door to the vast field of macrocyclic and supramolecular chemistry.[1][2] The key principle behind crown ether function is "host-guest" chemistry, where the crown ether (host) selectively binds a cation (guest) that fits within its central cavity.[1][3] This binding is driven by electrostatic interactions between the cation and the lone pairs of electrons on the oxygen atoms of the polyether ring.[3]

The innovation of bis-crown ethers stemmed from the idea that linking two crown ether units could lead to the formation of more stable and selective "sandwich" complexes.[4][5] In this arrangement, the cation is coordinated by the oxygen atoms of both macrocycles, resulting in a more complete encapsulation and enhanced binding affinity.[4][5] The selectivity of a bis-crown ether is determined by several factors, including the cavity size of the individual crown ether rings, the nature and length of the linker connecting them, and the charge density of the target cation.[3]

Synthesis of Bis-Crown Ether Ionophores

The synthesis of bis-crown ethers can be broadly categorized into two main approaches: templated macrocyclization and direct functionalization of pre-formed crown ethers. A variety of linkers, including aliphatic chains, aromatic units, and silicon-based bridges, have been employed to connect the two crown ether moieties.

Synthesis of Silicon-Bridged Bis(12-crown-4) Ethers

A straightforward and high-yield synthesis of silicon-bridged bis(12-crown-4) ethers has been reported, which are effective ionophores for sodium ions.[6]

Experimental Protocol:

-

Materials: Dichlorodiorganosilane (e.g., dichlorodimethylsilane, dichlorodiphenylsilane), 2-hydroxymethyl-12-crown-4, nitrogen atmosphere.

-

Procedure: In a reaction vessel under a nitrogen atmosphere, simply mix the dichlorodiorganosilane with a slight excess of 2-hydroxymethyl-12-crown-4 at room temperature.[6]

-

Reaction: The reaction proceeds via the formation of Si-O bonds, releasing hydrogen chloride as a byproduct. R1R2SiCl2 + 2 (12-crown-4-CH2OH) -> R1R2Si(O-CH2-12-crown-4)2 + 2 HCl

-

Purification: The resulting bis-crown ether can be purified by standard chromatographic techniques. This method boasts high yields, often in the range of 80-90%.[6]

Synthesis of Bis(benzo-15-crown-5) Ethers with a Pimelate (B1236862) Linker

Bis(benzo-15-crown-5) ethers linked by a pimelate group have shown excellent selectivity for potassium ions.[7]

Experimental Protocol:

-

Materials: 4'-Formylbenzo-15-crown-5, pimeloyl chloride, a suitable reducing agent (e.g., sodium borohydride), and an appropriate solvent (e.g., methanol).

-

Step 1: Reductive Amination: The synthesis typically begins with the reductive amination of 4'-formylbenzo-15-crown-5 to form the corresponding aminomethyl derivative.

-

Step 2: Acylation: Two equivalents of the aminomethyl-benzo-15-crown-5 are then reacted with one equivalent of pimeloyl chloride in the presence of a base to form the desired bis(crown ether).

-

Purification: The product is purified by recrystallization or column chromatography.

Synthesis of Bis-Crown Ethers via Schiff Base Condensation

Schiff base chemistry offers a versatile route to synthesizing bis-crown ethers with integrated recognition sites for both alkali and transition metals.[8][9]

Experimental Protocol:

-

Materials: A diamine, such as 1,2-bis(2-aminophenoxy)ethane, and two equivalents of a formyl-functionalized crown ether, like 4'-formylbenzo-15-crown-5.[8]

-

Procedure: The diamine and the formyl-crown ether are refluxed in a suitable solvent, such as methanol (B129727) or ethanol, to drive the condensation reaction and form the di-imine (Schiff base) linker.[8]

-

Purification: The resulting bis-crown ether precipitates upon cooling and can be purified by recrystallization.[8]

Quantitative Analysis of Ion Binding

The efficacy of a bis-crown ether ionophore is quantified by its binding affinity and selectivity for a target cation. These parameters are typically determined by measuring the stability constant (log K) of the host-guest complex.

| Bis-Crown Ether | Cation | Log K | Solvent | Reference |

| Dibenzo-18-crown-6 | K+ | >4 | Methanol | [1] |

| 18-Crown-6 | K+ | 6.0 | Methanol | [10] |

| Benzo-15-crown-5 | Na+ | > K+ | Acetonitrile | [1] |

| Dicyclohexano-18-crown-6 | K+ | > Na+ | Acetonitrile | [1] |

| Bis[(benzo-15-crown-5)-15-ylmethyl] pimelate | K+ | High | PVC membrane | [7] |

| Silicon-bridged bis(12-crown-4) (2-ethylhexyl substituents) | Na+ | High | PVC membrane | [6] |

| Dibenzo-24-crown-8 | Cs+ | > Rb+ | Propylene Carbonate | [1] |

Note: "High" indicates strong selectivity observed in ion-selective electrode measurements, though a specific log K value was not provided in the cited source.

Experimental Protocols for Characterization

NMR Titration for Determining Binding Constants

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study host-guest interactions in solution and determine binding constants.[11][12]

Experimental Protocol:

-

Sample Preparation: Prepare a series of NMR samples with a constant concentration of the host (bis-crown ether) and varying concentrations of the guest (cation salt).[13] It is crucial to maintain a constant host concentration to simplify data analysis.[13]

-

Data Acquisition: Acquire a series of 1H or other relevant nuclei (e.g., 7Li, 23Na, 133Cs) NMR spectra for each sample.

-

Data Analysis: Monitor the chemical shift changes of specific protons on the host molecule as a function of the guest concentration.

-

Binding Constant Calculation: Fit the titration data to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) using non-linear regression analysis to extract the association constant (Ka), from which the stability constant (log K) can be calculated.[14]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the direct observation of non-covalent host-guest complexes in the gas phase.[15][16]

Experimental Protocol:

-

Sample Preparation: Prepare a solution containing the bis-crown ether and the salt of the cation of interest in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leaving the gas-phase host-guest complex ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the complex is measured, confirming its stoichiometry. Competitive experiments with multiple cations can be used to assess relative binding affinities.[15]

Ion-Selective Electrode (ISE) Fabrication and Testing

ISEs are potentiometric sensors that utilize an ionophore-doped membrane to selectively measure the activity of a specific ion in a solution.[7][17]

Experimental Protocol:

-

Membrane Cocktail Preparation: Prepare a solution containing the bis-crown ether ionophore, a polymer matrix (e.g., polyvinyl chloride - PVC), a plasticizer (e.g., 2-nitrophenyl octyl ether), and an anion excluder (e.g., potassium tetrakis(4-chlorophenyl)borate) in a volatile solvent like tetrahydrofuran (B95107) (THF).[7]

-

Membrane Casting: Cast the cocktail into a small ring on a glass plate and allow the solvent to evaporate slowly to form a thin, homogeneous membrane.

-

Electrode Assembly: Mount a small disc of the membrane into an electrode body. Fill the electrode with an internal filling solution containing a known concentration of the target ion and an internal reference electrode (e.g., Ag/AgCl).

-

Potentiometric Measurement: Immerse the ISE and an external reference electrode in the sample solution. The potential difference between the two electrodes is measured, which is proportional to the logarithm of the target ion's activity according to the Nernst equation.

-

Selectivity Coefficient Determination: The selectivity of the electrode is determined by measuring its response to the primary ion in the presence of interfering ions.

Visualizing Key Processes and Relationships

Graphviz diagrams are used to illustrate the logical flow of synthesis and the mechanism of ion binding.

Caption: Generalized workflow for the synthesis and evaluation of bis-crown ether ionophores.

Caption: Formation of a 2:1 "sandwich" complex between a bis-crown ether and a cation.

Conclusion and Future Outlook

Bis-crown ether ionophores represent a versatile and powerful class of synthetic receptors with tunable selectivity and high affinity for a range of cations. The synthetic methodologies outlined in this guide provide a foundation for the rational design of new ionophores with tailored properties. The detailed experimental protocols for characterization are essential for the rigorous evaluation of their performance. Future research in this area is likely to focus on the development of bis-crown ethers with even higher selectivity for challenging targets, their incorporation into advanced sensor platforms, and their application in targeted drug delivery systems and environmental remediation. The continued exploration of novel linker geometries and crown ether modifications will undoubtedly lead to the discovery of new and innovative applications for these remarkable molecules.

References

- 1. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The synthesis of a novel Schiff base bis(crown ether) ligand containing recognition sites for alkali and transition metal guest cations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 11. mrmes.mcmaster.ca [mrmes.mcmaster.ca]

- 12. researchgate.net [researchgate.net]

- 13. ccpn.ac.uk [ccpn.ac.uk]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of Ionophores in the Advancement of Ion-Selective Electrodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ion-selective electrodes (ISEs) are indispensable analytical tools for the precise and real-time measurement of ionic concentrations across a multitude of scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical development. At the heart of the most versatile and widely used polymer membrane ISEs lies a critical component: the ionophore. This in-depth technical guide elucidates the fundamental role of ionophores in the function of ISEs, providing a comprehensive overview of their mechanism of action, quantitative performance data, and detailed experimental protocols for electrode fabrication and use.

The Core Principle: Ionophore-Mediated Ion Recognition and Signal Transduction

An ionophore is a lipophilic molecule that can selectively and reversibly bind a specific ion, facilitating its transport across a hydrophobic membrane. In the context of an ISE, the ionophore is embedded within a polymeric membrane, typically composed of polyvinyl chloride (PVC) and a plasticizer. This membrane separates the sample solution from an internal reference solution containing a fixed concentration of the target ion.

The selective binding of the target ion by the ionophore at the sample-membrane interface leads to a charge separation, generating a phase boundary potential. This potential is governed by the activity of the target ion in the sample solution. The overall potential of the ISE, measured against an external reference electrode, is proportional to the logarithm of the ion's activity, a relationship described by the Nernst equation.[1][2] The selectivity of the electrode is therefore critically dependent on the affinity and specificity of the ionophore for the target ion over other interfering ions.[3]

The mechanism of ion-ionophore recognition at the membrane-water interface is a dynamic process. It is understood to be a one-step electrochemical mechanism where the complexation of the ion by the ionophore occurs directly at the interface, rather than a two-step process involving ion partitioning into the membrane followed by complexation.[4][5]

Quantitative Performance of Ionophore-Based ISEs

The performance of an ISE is characterized by several key parameters: selectivity, detection limit, and response time. The selectivity of an ISE is its ability to discriminate the target ion from other ions present in the sample and is quantified by the potentiometric selectivity coefficient (KpotA,B). A smaller value of KpotA,B indicates a higher selectivity for the primary ion A over the interfering ion B.[6] The detection limit is the lowest concentration of the target ion that can be reliably measured, while the response time is the time taken for the electrode to reach a stable potential reading after a change in the analyte concentration.[7][8]

The following tables summarize the performance characteristics of ISEs based on various ionophores for the detection of key inorganic cations.

Table 1: Performance of Potassium (K+) Ion-Selective Electrodes

| Ionophore | Interfering Ion (B) | log KpotK,B | Detection Limit (M) | Response Time (s) | Reference |

| Valinomycin | Na+ | -4.7 | 1 x 10-6 | < 30 | [9] |

| Valinomycin | NH4+ | -2.1 | 1 x 10-6 | < 30 | [9] |

| Valinomycin | Ca2+ | -4.8 | 1 x 10-6 | < 30 | [9] |

| Bis(crown ether) | Na+ | -2.2 | 5 x 10-6 | ~60 | [10] |

Table 2: Performance of Sodium (Na+) Ion-Selective Electrodes

| Ionophore | Interfering Ion (B) | log KpotNa,B | Detection Limit (M) | Response Time (s) | Reference |

| ETH 227 | K+ | -2.4 | 1 x 10-5 | < 20 | [10] |

| ETH 227 | Ca2+ | -3.5 | 1 x 10-5 | < 20 | [10] |

| DD-16-C-5 | K+ | -1.8 | 8 x 10-6 | ~30 | [10] |

| DD-16-C-5 | Ca2+ | -2.5 | 8 x 10-6 | ~30 | [10] |

Table 3: Performance of Calcium (Ca2+) Ion-Selective Electrodes

| Ionophore | Interfering Ion (B) | log KpotCa,B | Detection Limit (M) | Response Time (s) | Reference |

| ETH 1001 | Mg2+ | -4.9 | 3 x 10-9 | < 10 | [11] |

| ETH 1001 | Na+ | -4.5 | 3 x 10-9 | < 10 | [11] |

| ETH 1001 | K+ | -4.6 | 3 x 10-9 | < 10 | [11] |

| ETH 129 | Mg2+ | -5.2 | 1 x 10-8 | < 15 | [12] |

Experimental Protocols

The fabrication of a robust and reliable ISE requires careful attention to the composition of the membrane cocktail and the subsequent assembly, conditioning, and calibration of the electrode.

Preparation of the Ion-Selective Membrane Cocktail

The ion-selective membrane is the sensing element of the electrode. Its composition is critical to the performance of the ISE. A typical PVC-based membrane cocktail consists of the following components dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF):[1][13]

-

Polymer Matrix: High molecular weight PVC is the most common polymer used to provide mechanical stability to the membrane.

-

Plasticizer: A water-immiscible organic solvent, such as 2-nitrophenyl octyl ether (o-NPOE) or dioctyl sebacate (B1225510) (DOS), is added to plasticize the PVC matrix, allowing for the mobility of the ionophore and the ion-ionophore complex within the membrane. The choice of plasticizer can significantly influence the electrode's selectivity and lifetime.[14][15]

-

Ionophore: The ion-selective recognition element. The concentration of the ionophore is typically around 1-5% by weight.

-

Lipophilic Additive (Optional): Lipophilic salts, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), are often added to the membrane to reduce the membrane resistance and improve the detection limit by providing a source of mobile anionic sites.[16][17][18]

Example Membrane Cocktail Composition for a Calcium-Selective Electrode: [12]

-

Ionophore: Calcium Ionophore I (ETH 1001) - 1.0 wt%

-

Lipophilic Additive: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) - 0.5 wt%

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) - 66.0 wt%

-

Polymer: Polyvinyl chloride (PVC) - 32.5 wt%

-

Solvent: Tetrahydrofuran (THF)

Electrode Body Fabrication and Assembly

-

Electrode Body: A glass or plastic tube is typically used as the electrode body.

-

Membrane Casting: The prepared membrane cocktail is cast onto a clean, flat surface to a desired thickness and allowed to evaporate slowly in a dust-free environment. Alternatively, the tip of the electrode body can be repeatedly dipped into the cocktail to form a membrane.[19]

-

Membrane Mounting: A small disk of the cast membrane is cut and glued to the end of the electrode body using a PVC/THF slurry.

-

Internal Filling Solution: The electrode body is filled with an internal reference solution containing a known and fixed concentration of the target ion (e.g., 0.1 M KCl for a K+ ISE).

-

Internal Reference Electrode: An internal reference electrode, typically Ag/AgCl, is immersed in the internal filling solution.

Electrode Conditioning and Calibration

Conditioning: Before its first use, or after prolonged storage, the ISE must be conditioned to ensure a stable and reproducible response. This is typically achieved by soaking the electrode in a mid-range standard solution of the target ion for several hours.[20][21][22] This process allows the membrane to equilibrate with the solution and ensures proper hydration of the membrane surface.

Calibration: The ISE must be calibrated before use to relate the measured potential to the concentration of the target ion.

-

Prepare a series of standard solutions of the target ion with known concentrations, covering the expected range of the samples.

-

If necessary, add an Ionic Strength Adjuster (ISA) to both the standards and samples to maintain a constant ionic strength.[23]

-

Immerse the ISE and a suitable external reference electrode in each standard solution, starting from the lowest concentration.

-

Record the stable potential reading for each standard.

-